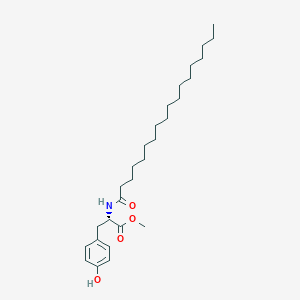

N-Stearoyltyrosine methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

20®-Ginsenoside Rg3 is a rare ginsenoside derived from ginseng, a traditional medicinal herb widely used in East Asia. It is a type of saponin, specifically a tetracyclic triterpenoid saponin, known for its significant pharmacological activities. This compound has gained attention due to its potential anti-cancer, anti-inflammatory, and neuroprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 20®-Ginsenoside Rg3 typically involves the transformation of ginsenosides from ginseng. One common method is the enzymatic conversion of ginsenosides Rg3 (S) and Rg3 ® from black ginseng using Aspergillus niger. This process involves steaming and biotransformation treatments, resulting in high conversion rates .

Industrial Production Methods: Industrial production of 20®-Ginsenoside Rg3 focuses on efficient separation and purification techniques. High-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound from ginseng extracts. This method ensures high purity and yield, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 20®-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide can break down the compound into its constituent parts.

Major Products Formed: The major products formed from these reactions include various derivatives of ginsenosides, which may exhibit different pharmacological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives .

Aplicaciones Científicas De Investigación

Organogels for Drug Delivery

One of the most notable applications of N-stearoyltyrosine methyl ester is in the formulation of organogels, which are used for drug delivery systems. Organogels formed with S-TyrOCH₃ exhibit improved physical properties compared to those made with other compounds, such as alanine derivatives. This enhancement allows for:

- Sustained Release : The organogels can release active pharmaceutical ingredients (APIs) through mechanisms like diffusion and biodegradation, providing prolonged therapeutic effects .

- In Vivo Stability : Studies demonstrate that organogels containing S-TyrOCH₃ maintain their gel state upon injection without requiring additional cooling or fluid absorption, which simplifies administration procedures .

Case Study: Rivastigmine Release

In a study involving the release of rivastigmine from an organogel containing S-TyrOCH₃, researchers observed that the gel exhibited favorable release kinetics in vivo when injected into rats. This study highlighted the potential of S-TyrOCH₃-based organogels as effective drug delivery systems that can enhance the bioavailability of certain medications .

Biodegradable Polymers

This compound can be utilized in developing biodegradable polymers due to its amphiphilic nature. The incorporation of S-TyrOCH₃ into polymeric matrices can improve:

- Mechanical Properties : The presence of stearoyl groups enhances the flexibility and strength of the resulting materials.

- Biocompatibility : As a derivative of tyrosine, S-TyrOCH₃ is compatible with biological systems, making it suitable for biomedical applications such as tissue engineering and regenerative medicine.

Cosmetic and Personal Care Products

This compound is also explored in cosmetic formulations due to its emollient properties. It can act as a skin-conditioning agent that:

- Improves Texture : Enhances the sensory attributes of creams and lotions.

- Provides Moisture : Acts as a barrier to prevent moisture loss from the skin.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Pharmaceutical | Organogels for drug delivery | Sustained release, improved stability |

| Material Science | Biodegradable polymers | Enhanced mechanical properties, biocompatibility |

| Cosmetics | Skin-conditioning agent in formulations | Improved texture and moisture retention |

Mecanismo De Acción

The mechanism of action of 20®-Ginsenoside Rg3 involves multiple molecular targets and pathways:

Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating caspase-8, caspase-9, and caspase-3 pathways.

Inhibition of Angiogenesis: 20®-Ginsenoside Rg3 inhibits the formation of new blood vessels in tumors by downregulating vascular endothelial growth factor (VEGF) and other angiogenic factors.

Suppression of Metastasis: The compound suppresses tumor metastasis by inhibiting epithelial-mesenchymal transition (EMT) and reducing the expression of matrix metalloproteinases (MMPs).

Comparación Con Compuestos Similares

20®-Ginsenoside Rg3 is unique among ginsenosides due to its specific stereochemistry and pharmacological profile. Similar compounds include:

20(S)-Ginsenoside Rg3: This isomer has a different spatial configuration but shares similar pharmacological activities.

Ginsenoside Rh2: Another ginsenoside with anti-cancer properties, but with a different mechanism of action.

Ginsenoside Rb1: Known for its neuroprotective effects, it differs in its overall structure and biological activities.

Propiedades

Número CAS |

122445-70-9 |

|---|---|

Fórmula molecular |

C28H47NO4 |

Peso molecular |

461.7 g/mol |

Nombre IUPAC |

methyl (2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoate |

InChI |

InChI=1S/C28H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)29-26(28(32)33-2)23-24-19-21-25(30)22-20-24/h19-22,26,30H,3-18,23H2,1-2H3,(H,29,31)/t26-/m0/s1 |

Clave InChI |

BXGLCPSPURNXQE-SANMLTNESA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |

Sinónimos |

N-stearoyltyrosine methyl ester N-stearoyltyrosine methyl ester, (D,L)-stereoisomer NSTME |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.